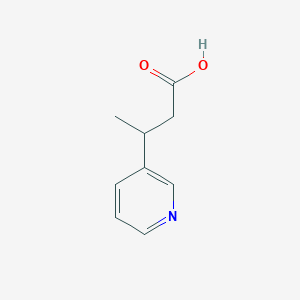

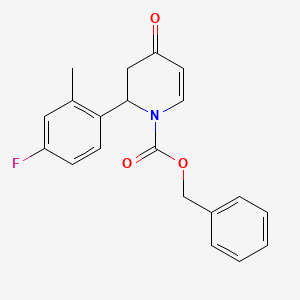

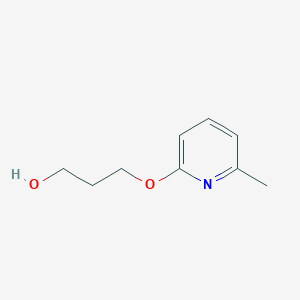

![molecular formula C10H18N2O2 B1323543 (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane CAS No. 956276-42-9](/img/structure/B1323543.png)

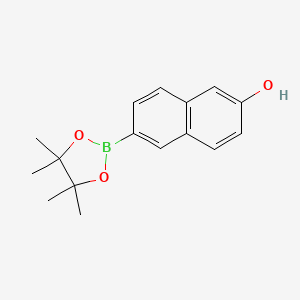

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

カタログ番号 B1323543

CAS番号:

956276-42-9

分子量: 198.26 g/mol

InChIキー: YKGWXZRHRQUYTA-JGVFFNPUSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 3-azabicyclo[3.1.1]heptanes, has been achieved through thermal intramolecular [2+2] cycloaddition . Another study describes a practical method for the synthesis of [3.1.1]propellane, a precursor to functionalized bicyclo[3.1.1]heptanes .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 3-azabicyclo[3.2.0]heptanes has been achieved via photocatalytic Minisci-like conditions . Another study reported a two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes via intramolecular [2+2]-photochemical cyclization .科学的研究の応用

Synthesis and Structure-Activity Relationship

- First Synthesis of Diazabicycloheptane Derivatives: A significant advancement in the synthesis of 2,6-diazabicyclo[3.2.0]heptane derivatives, which allows for selective chemical addressing of the two nitrogen atoms in the core, facilitating the creation of various fused azetidines (Napolitano et al., 2009).

- Synthesis of Novel Agonists for Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Research exploring the synthesis of potent ligands for the alpha4beta2 nAChR subtype derived from 3,6-diazabicyclo[3.2.0]heptane. This study involved structure-activity relationship analyses focusing on substitution effects and stereochemical influences (Ji et al., 2007).

Biological Activities and Applications

- Bridged Diazabicycloheptanes in Medicinal Chemistry: A comprehensive description of the assembly and myriad of biological activities of compounds derived from diazabicycloheptanes, including 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane scaffolds (Murineddu et al., 2012).

- Pharmacological Characterization of 3,6-Diazabicycloheptanes: Investigation of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, targeting nAChRs, with potential applications in reducing or preventing L-dopa-induced dyskinesias in several in vivo animal models. This study includes docking into homology models and pharmacophore elucidation (Strachan et al., 2014).

Advanced Synthesis Techniques

- Efficient Synthesis of Azabicycloheptanes: The development of concise synthetic sequences for N3- and N6-monoprotected 3,6-diazabicycloheptanes, serving as critical intermediates for the preparation of novel bridged bicyclic piperazines in medicinal chemistry research (Walker & Bedore, 2012).

Crystal Structure Analysis

- Crystal Structure of Diazabicycloheptane Derivatives: Detailed characterization of the molecular structure of 2,5-diazabicyclo[2.2.1]heptane, including insights into its crystallography and three-dimensional network of hydrogen bonds (Britvin & Rumyantsev, 2017).

Safety And Hazards

特性

IUPAC Name |

tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGWXZRHRQUYTA-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CNC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CN[C@@H]2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635274 |

Source

|

| Record name | tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane | |

CAS RN |

956276-42-9 |

Source

|

| Record name | tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

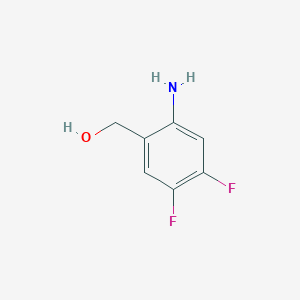

(2-Amino-4,5-difluorophenyl)methanol

748805-87-0

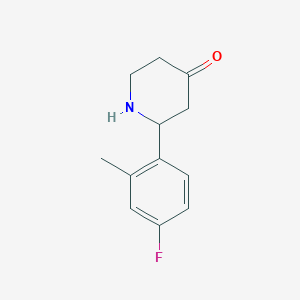

2-(4-Fluoro-2-methylphenyl)piperidin-4-one

414909-99-2

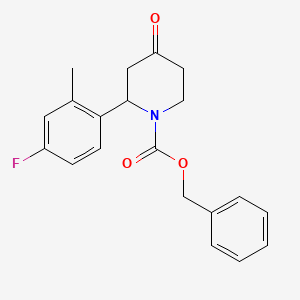

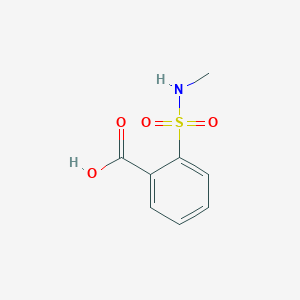

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)